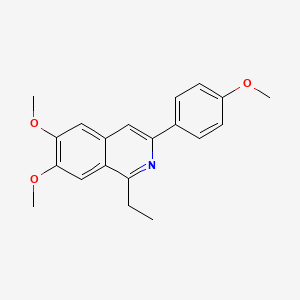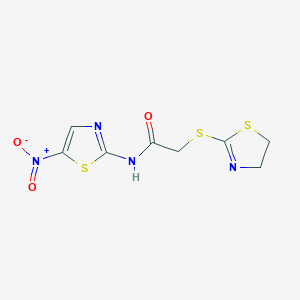
1-Ethyl-6,7-dimethoxy-3-(4-methoxyphenyl)isoquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Ethyl-6,7-dimethoxy-3-(4-methoxyphenyl)isoquinoline is a synthetic organic compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic compounds that are structurally related to quinolines and are known for their diverse biological activities. This particular compound is characterized by the presence of ethyl, methoxy, and methoxyphenyl groups attached to the isoquinoline core, which may contribute to its unique chemical and biological properties.
准备方法
The synthesis of 1-Ethyl-6,7-dimethoxy-3-(4-methoxyphenyl)isoquinoline typically involves multi-step organic reactions. One common synthetic route includes the Bischler-Napieralski reaction, which involves the cyclization of β-phenylethylamine derivatives in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction conditions often require elevated temperatures and an inert atmosphere to ensure the desired product yield .
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
化学反应分析
1-Ethyl-6,7-dimethoxy-3-(4-methoxyphenyl)isoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinoline derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of tetrahydroisoquinoline derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, particularly at positions ortho and para to the methoxy groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce tetrahydroisoquinoline derivatives.
科学研究应用
1-Ethyl-6,7-dimethoxy-3-(4-methoxyphenyl)isoquinoline has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex isoquinoline derivatives, which are valuable in medicinal chemistry and materials science.
Biology: The compound’s structural similarity to natural isoquinoline alkaloids makes it a useful tool for studying biological pathways and enzyme interactions.
Medicine: Isoquinoline derivatives are known for their pharmacological activities, including anti-inflammatory, analgesic, and antitumor properties.
Industry: It can be used in the development of dyes, pigments, and other specialty chemicals due to its stable aromatic structure and functional groups.
作用机制
The mechanism of action of 1-Ethyl-6,7-dimethoxy-3-(4-methoxyphenyl)isoquinoline involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of enzymes involved in key biological processes. For instance, it could inhibit certain kinases or phosphatases, leading to altered cellular signaling pathways. The exact molecular targets and pathways depend on the specific biological context and require further experimental validation .
相似化合物的比较
1-Ethyl-6,7-dimethoxy-3-(4-methoxyphenyl)isoquinoline can be compared with other isoquinoline derivatives such as:
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: Known for its neuroprotective properties and potential use in treating neurodegenerative diseases.
6,7-Dimethoxy-3,4-dihydroisoquinoline: Studied for its role as a precursor in the synthesis of various bioactive compounds.
1-(2-Chlorophenyl)-6,7-dimethoxy-3-methyl-3,4-dihydroisoquinoline: Investigated for its cardiovascular activities and potential therapeutic applications.
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct chemical reactivity and biological activity compared to other isoquinoline derivatives.
属性
分子式 |
C20H21NO3 |
|---|---|
分子量 |
323.4 g/mol |
IUPAC 名称 |
1-ethyl-6,7-dimethoxy-3-(4-methoxyphenyl)isoquinoline |
InChI |
InChI=1S/C20H21NO3/c1-5-17-16-12-20(24-4)19(23-3)11-14(16)10-18(21-17)13-6-8-15(22-2)9-7-13/h6-12H,5H2,1-4H3 |
InChI 键 |
BUGSYDKUGSZGRS-UHFFFAOYSA-N |
规范 SMILES |
CCC1=NC(=CC2=CC(=C(C=C21)OC)OC)C3=CC=C(C=C3)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E,2E)-2-methyl-3-phenylprop-2-en-1-ylidene]acetohydrazide](/img/structure/B11678455.png)
![N'-[(1E,2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]-3-phenyl-1H-pyrazole-5-carbohydrazide](/img/structure/B11678461.png)
![Ethyl 2-{[(4-methoxyphenyl)carbonyl]amino}-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11678464.png)
![1-Ethyl-6-methyl-2-(2-oxo-2-phenylethyl)pyrrolo[1,2-a]pyrazin-2-ium](/img/structure/B11678469.png)
![N'-[(3Z)-5-bromo-2-oxo-1-(piperidin-1-ylmethyl)-1,2-dihydro-3H-indol-3-ylidene]-3,4-dimethoxybenzohydrazide](/img/structure/B11678477.png)
![5-[3-chloro-5-methoxy-4-(2-phenoxyethoxy)benzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11678480.png)
![(5E)-5-[(4-ethoxy-3-methoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B11678486.png)
![5-(4-ethoxyphenyl)-7-methyl-N-[2-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11678494.png)
![4-[(1E)-N-({[4-Phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetyl)ethanehydrazonoyl]phenyl acetate](/img/structure/B11678504.png)
![4-[(E)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-ethoxyphenyl 4-fluorobenzoate](/img/structure/B11678505.png)
![(2E)-3-[(2-fluorophenyl)amino]-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B11678508.png)
![(5Z)-5-{3-bromo-4-[2-(3,4-dimethylphenoxy)ethoxy]-5-ethoxybenzylidene}-1-(4-methoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11678518.png)
![5-({3-Ethoxy-4-[2-(3-methylphenoxy)ethoxy]phenyl}methylidene)-1,3-diazinane-2,4,6-trione](/img/structure/B11678527.png)
